
N-(2-methyl-2-adamantyl)acetamide
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Overview
Description
N-(2-methyl-2-adamantyl)acetamide is an organic compound with the molecular formula C13H21NO. It is derived from adamantane, a tricyclic hydrocarbon known for its stability and unique structure. The adamantane core provides rigidity and bulkiness, making its derivatives valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-adamantyl)acetamide typically involves the reaction of 2-methyl-2-adamantylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants but may include additional purification steps such as recrystallization or distillation to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2-adamantyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds .
Scientific Research Applications
N-(2-methyl-2-adamantyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antiviral and antibacterial properties.
Medicine: Some derivatives are investigated for their potential use in pharmaceuticals, particularly in antiviral drugs.
Industry: It is used in the production of high-performance materials, such as polymers and lubricants, due to its thermal stability and rigidity
Mechanism of Action
The mechanism of action of N-(2-methyl-2-adamantyl)acetamide involves its interaction with specific molecular targets. The adamantane core can interact with biological membranes, enhancing the compound’s ability to penetrate cells. This property is particularly useful in drug delivery systems. The acetamide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in various applications.
1-adamantylamine: A derivative used in the synthesis of other adamantane-based compounds.
2-adamantylamine: Similar to 1-adamantylamine but with different substitution patterns.
N-(1-adamantyl)acetamide: Another acetamide derivative with similar properties but different structural configuration
Uniqueness
N-(2-methyl-2-adamantyl)acetamide stands out due to its specific substitution pattern, which imparts unique physical and chemical properties. The presence of the methyl group at the 2-position of the adamantane core enhances its stability and reactivity, making it a valuable compound for various applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(2-methyl-2-adamantyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis routes for analogous acetamides (e.g., brominated or chlorinated derivatives) involve nucleophilic substitution or condensation reactions. For example, N-(3-bromo-2-methylphenyl)acetamide is synthesized via bromination of precursor acetamides under controlled temperatures (60–80°C) . Optimization requires adjusting solvent polarity (e.g., DMF for polar intermediates) and catalyst selection (e.g., Pd for cross-coupling reactions). Kinetic studies, as highlighted for chlorinated acetamides, recommend monitoring reaction progress via HPLC to minimize by-products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs NMR (¹H/¹³C) for functional group analysis, mass spectrometry for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. For example, crystal structures of N-(4-chlorophenyl) derivatives were resolved using single-crystal X-ray diffraction, revealing bond angles and torsional strain critical for biological activity . IR spectroscopy further identifies amide carbonyl stretches (~1650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodological Answer : Initial screening includes antimicrobial assays (e.g., MIC against S. aureus or E. coli) and cytotoxicity studies (MTT assays on cancer cell lines). Enzyme-linked assays (e.g., kinase inhibition) quantify IC₅₀ values, as demonstrated for thiazole-containing acetamides targeting metabolic enzymes . Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
Advanced Research Questions
Q. How can reaction mechanisms for functionalizing this compound be elucidated, particularly for halogenation or oxidation?
- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., ¹⁸O in oxidation reactions) and computational modeling (DFT calculations) to track electron transfer pathways. For chlorinated analogs, kinetic isotope effects (KIE) and intermediate trapping (e.g., using TEMPO for radical pathways) clarify reaction pathways . Solvent effects on transition states, as noted in sulfanyl-acetamide synthesis, further refine mechanisms .
Q. How should researchers address contradictions in reported biological activities (e.g., conflicting IC₅₀ values) across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or buffer pH). Resolve conflicts by replicating studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) . Meta-analyses of structurally similar compounds (e.g., N-(4-hydroxy-2-methylphenyl)acetamide) can identify trends in substituent effects on activity .
Q. What strategies are effective for mapping the metabolic pathways of this compound in pharmacokinetic studies?
- Methodological Answer : Radiolabeled analogs (e.g., ¹⁴C-labeled acetamides) track metabolic fate via HPLC-MS. For sulfonamide derivatives, liver microsome assays identify phase I metabolites (e.g., hydroxylation) and phase II conjugates (e.g., glucuronidation) . Pharmacokinetic parameters (t₁/₂, Cmax) are modeled using compartmental analysis in rodent studies .
Q. How can crystallographic data improve the design of this compound derivatives with enhanced target selectivity?
- Methodological Answer : X-ray co-crystallization with target proteins (e.g., kinases or GPCRs) reveals binding motifs. For example, pyrimidinyl-sulfanyl acetamides showed hydrogen bonding with active-site residues, guiding SAR modifications . Molecular docking (AutoDock Vina) and MD simulations predict steric clashes or favorable interactions for adamantyl-group derivatives .
Q. What computational approaches validate the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : QSAR models using descriptors like LogP, polar surface area, and Hammett constants correlate substituent effects with bioactivity. For chlorophenyl analogs, 3D-QSAR (CoMFA/CoMSIA) identified electron-withdrawing groups enhancing antimicrobial potency . ADMET predictions (SwissADME) prioritize derivatives with optimal bioavailability and low hepatotoxicity .
Properties
IUPAC Name |
N-(2-methyl-2-adamantyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-8(15)14-13(2)11-4-9-3-10(6-11)7-12(13)5-9/h9-12H,3-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGRLVYZLWMWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(C2CC3CC(C2)CC1C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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